molecular formula C9H12N2O2 B13290822 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13290822
M. Wt: 180.20 g/mol
InChI Key: LQZBSXMKVHFMHS-UHFFFAOYSA-N
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Description

2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a methyl group at position 2, and an isopropyl (propan-2-yl) substituent at position 4. Pyrimidine-based compounds are pivotal in medicinal chemistry and agrochemical research due to their diverse biological activities, including antiviral, antifungal, and herbicidal properties .

Properties

IUPAC Name

2-methyl-6-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5(2)7-4-8(9(12)13)11-6(3)10-7/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZBSXMKVHFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Dicarbonyl Derivatives (Route A)

This classical approach involves the formation of the pyrimidine ring through cyclization of β-dicarbonyl compounds with amidines or ureas, followed by selective substitution at the 4-position.

Key steps:

  • Condensation of β-ketoesters or β-diketones with amidines.
  • Cyclization under reflux conditions.
  • Functionalization at the 4-position to introduce the carboxylic acid group.

Representative Reaction:

β-Ketoester + Amidines → Pyrimidine core via cyclization

Advantages:

  • Straightforward synthesis.
  • Good control over substitution patterns.

Limitations:

  • Requires multiple steps for regioselective substitution.
  • Possible formation of side products.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
Cyclization of β-dicarbonyls β-Ketoesters, amidines Reflux, acids/bases Moderate to high temperature 60-80% Regioselective, straightforward Multi-step, side products
Nucleophilic substitution Halogenated pyrimidines Amines, bases Reflux, room temp 85-93% High regioselectivity, scalable Requires halogenated intermediates
POCl₃-mediated reactions Carboxylic acids, amines POCl₃, solvents Elevated temperature 77-85% Efficient, suitable for large scale Corrosive reagents, safety concerns

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid (CAS 1240599-70-5)
  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Key Differences : The cyclopropyl group at position 2 introduces steric hindrance and rigidity compared to the methyl group in the target compound. This may reduce solubility but enhance metabolic stability .
  • Applications : Cyclopropyl groups are often used to improve pharmacokinetic profiles in drug candidates .
2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5)
  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 187.58 g/mol
  • Key Differences: This compound is a pyridine (one nitrogen) rather than pyrimidine (two nitrogens).
  • Applications : Chlorinated pyridines are common intermediates in herbicide synthesis .
2-Methyl-6-(4-methyl-piperidin-4-yl)-pyrimidine-4-carboxylic acid dimethylamide (CAS 1316221-52-9)
  • Molecular Formula : C₁₄H₂₂N₄O
  • Molecular Weight : 262.36 g/mol
  • Key Differences : The dimethylamide group replaces the carboxylic acid, reducing acidity and increasing lipophilicity. The piperidinyl substituent at position 6 may enhance blood-brain barrier penetration .
  • Applications : Amide derivatives are explored for CNS-targeting drugs due to improved bioavailability .

Physicochemical Properties

Property Target Compound (Inferred) 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid 2-Chloro-6-methylpyridine-4-carboxylic acid
Molecular Weight ~192.19 g/mol 178.19 g/mol 187.58 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 4 4 3
Topological Polar Surface Area ~90 Ų 83 Ų 70 Ų
LogP ~1.5 (estimated) 1.8 2.1

Notes:

  • The carboxylic acid group in the target compound increases hydrophilicity compared to amide derivatives (e.g., CAS 1316221-52-9) .
  • Chlorine in pyridine derivatives (e.g., CAS 25462-85-5) elevates LogP, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a methyl group, an isopropyl group, and a carboxylic acid functional group. Its molecular formula is C10_{10}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 180.20 g/mol. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Antimicrobial Properties

Research indicates that 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial activity . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antiviral Activity

Initial investigations into the antiviral properties of this compound have yielded promising results, indicating it may inhibit viral replication. However, further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrimidine derivatives have demonstrated the ability to suppress cyclooxygenase (COX) activity, which is critical in mediating inflammation. The structure–activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anti-inflammatory effects .

The biological activity of 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that it could bind to COX enzymes, reducing their activity and thus inflammation .
  • Receptor Interaction : There is evidence that this compound may interact with various receptors, influencing cellular signaling pathways relevant to both antimicrobial and antiviral activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacterial strains
AntiviralPreliminary inhibition of viral replication
Anti-inflammatorySuppresses COX activity

Case Study: Antimicrobial Evaluation

In a controlled study, 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Mechanism

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound in vivo using carrageenan-induced paw edema models in rats. The results demonstrated a marked decrease in edema formation when treated with varying doses of the compound compared to control groups, indicating its efficacy in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-6-(propan-2-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes (e.g., isopropyl-substituted precursors) with ethyl cyanoacetate, followed by cyclization using guanidine or similar agents under basic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups to the pyrimidine core . Solvent selection (e.g., DMF, toluene) and temperature control (80–120°C) are critical for minimizing side products. Post-synthetic oxidation of methyl groups to carboxylic acids using KMnO₄ or CrO₃ is often required . Yield optimization (typically 50–70%) relies on stoichiometric ratios and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl δ 1.2–1.4 ppm) and ring proton splitting patterns .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 209.1) and fragmentation pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO) and reactive sites .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
  • Karl Fischer Titration : Measures hygroscopicity, critical for storage (recommended: desiccated, −20°C) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based enzymatic vs. cell-based receptor assays) to differentiate target specificity .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) for binding kinetics (kₒₙ/kₒff) and ITC (isothermal titration calorimetry) for thermodynamic profiling (ΔH, ΔS) .
  • Structural Biology : Co-crystallization with target enzymes (e.g., kinases) identifies binding modes and explains discrepancies in activity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Screening : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity (logP) and target affinity .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .
  • Molecular Dynamics Simulations : Predict binding free energy (ΔG) changes upon substitution (e.g., MM-GBSA scoring) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-oxidation) and improve regioselectivity (>90%) via precise temperature/pressure control .
  • Catalyst Optimization : Immobilized catalysts (e.g., Pd on carbon) enhance recyclability and reduce metal leaching in large batches .
  • In Situ Monitoring : PAT (process analytical technology) tools (e.g., FTIR probes) track intermediate formation and adjust parameters in real time .

Q. How can researchers evaluate the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

  • Methodological Answer :

  • Plasma Stability Assays : Incubate compound in human plasma (37°C, 1–24 hrs) and quantify remaining via LC-MS/MS. Instability (>50% degradation) suggests susceptibility to esterases/proteases .
  • Microsomal Incubations : Assess hepatic metabolism using CYP450 enzymes (e.g., CYP3A4) and identify metabolites via UPLC-QTOF .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and oxidative agents (H₂O₂) to predict photodegradation pathways .

Safety and Handling

Q. What precautions are necessary for safe handling and disposal?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before incineration (follow EPA guidelines) .
  • Spill Management : Absorb with inert materials (vermiculite) and store in sealed containers for hazardous waste disposal .

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